The compound 2-((3-(3-Chloro-4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(1-cyanocyclohexyl)propanamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is classified as a quinazoline derivative, which is known for its biological activity, particularly as an inhibitor of various enzymes and receptors involved in cancer and other diseases.
The compound can be identified by its Chemical Abstracts Service (CAS) number 899986-34-6. It falls under the category of quinazoline derivatives and is characterized by the presence of a thioether linkage and a cyanocyclohexyl amide group, which contribute to its unique chemical properties and biological activities .
The synthesis of this compound typically involves several steps, including the formation of the quinazoline core and subsequent modification to introduce the thioether and amide functionalities.
Optimized reaction conditions, such as temperature control, solvent choice, and catalyst use, are crucial for maximizing yield and purity during these synthetic steps .
The molecular formula for this compound is , with a molecular weight of approximately 471.9 g/mol. The structure features:
The structural representation can be derived from its InChI key: InChI=1S/C23H24ClFN3O2S/c24-18-10-15(6-9-19(18)25)27-20(30)12-28-11-17(14-4-2-1-3-5-14)21-22(28)23(31)29(13-26-21)16-7-8-16/h1-6,9-11,13,16H,7-8,12H2,(H,27,30) .
The compound can participate in various chemical reactions due to its functional groups:
These reactions are essential for further functionalization or derivatization of the compound for specific applications in drug development .
The mechanism of action for this compound primarily revolves around its interaction with specific biological targets such as receptors or enzymes involved in cellular signaling pathways.
Research into the exact molecular pathways affected by this compound is ongoing, but its structural characteristics suggest potential efficacy against various diseases .
Key physical properties include:
Chemical properties include:
These properties are critical for understanding how this compound behaves in biological systems and during synthesis .
This compound shows promise in several scientific applications:
The ongoing research into similar compounds suggests a growing interest in their development for clinical use .
CAS No.: 7446-27-7
CAS No.: 35523-89-8
CAS No.:
CAS No.: 81678-18-4
CAS No.: 39202-17-0
CAS No.: 42201-43-4